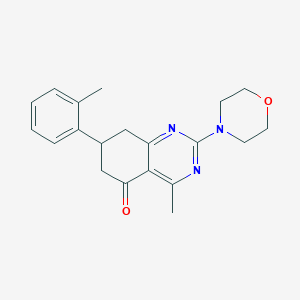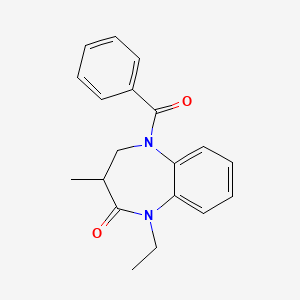![molecular formula C25H27N3O2 B4643154 (1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B4643154.png)
(1-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol
Description
Synthesis Analysis
The synthesis of similar complex heterocyclic compounds involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. These procedures often include condensation, cyclization, and functional group transformations. For instance, compounds with structures incorporating benzofuran and pyrazole units, like the one , could be synthesized through reactions involving key intermediates such as benzofuran derivatives and pyrazole carbaldehydes, under conditions facilitated by catalysts like piperidine in anhydrous ethanol (Bakr F. Abdel-Wahab et al., 2023).
Molecular Structure Analysis
The molecular structure of such complex molecules is typically confirmed via X-ray diffraction and spectral analyses. These studies provide detailed insights into the arrangement of atoms within the molecule and the conformation of rings, which are crucial for understanding the chemical reactivity and interaction capabilities of the compound (S. B. Benakaprasad et al., 2007).
Chemical Reactions and Properties
The reactivity of compounds containing benzofuran, pyrazole, and piperidine units can be influenced by the presence of these heterocyclic structures, enabling a variety of chemical reactions. For example, the nucleophilic attack at certain carbon atoms could be highly reactive, as demonstrated in computational studies (S. A. Halim et al., 2022).
Physical Properties Analysis
The physical properties, such as melting points, solubility in different solvents, and crystal structure, are essential for understanding the compound's behavior in various environments. X-ray crystallography provides precise information about the crystal structure, indicating how molecules pack in the solid state and the type of molecular interactions present (S. Naveen et al., 2015).
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other chemical entities, are critical for predicting how this compound participates in chemical reactions. These properties can be explored through theoretical calculations and empirical studies, providing insights into the molecule's behavior in chemical processes (S. Prasad et al., 2018).
properties
IUPAC Name |
[1-[[3-(1-benzofuran-2-yl)-1-benzylpyrazol-4-yl]methyl]piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c29-18-20-9-6-12-27(14-20)16-22-17-28(15-19-7-2-1-3-8-19)26-25(22)24-13-21-10-4-5-11-23(21)30-24/h1-5,7-8,10-11,13,17,20,29H,6,9,12,14-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEZISOEUTVTAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN(N=C2C3=CC4=CC=CC=C4O3)CC5=CC=CC=C5)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4643080.png)
![6-[(4-methylphenyl)amino]-3H-benzo[e]perimidine-2,7-dione](/img/structure/B4643098.png)
![2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-3-furamide](/img/structure/B4643106.png)
![methyl 2-{[N-(methylsulfonyl)-N-(3-nitrophenyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4643110.png)


![1-(1-adamantyl)-4-[(4-isobutylphenyl)sulfonyl]piperazine](/img/structure/B4643129.png)


![tert-butyl 2-{[(2-furylmethyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4643146.png)

![N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4643178.png)

![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-methyl-N~2~-phenylglycinamide](/img/structure/B4643200.png)